molecular formula C5H7B B1267290 4-Bromocyclopentene CAS No. 1781-66-4

4-Bromocyclopentene

Cat. No.: B1267290
CAS No.: 1781-66-4
M. Wt: 147.01 g/mol
InChI Key: GGKPXSIBMKNXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromocyclopentene is an organobromine compound with the molecular formula C5H7Br It is a derivative of cyclopentene, where a bromine atom is substituted at the fourth position of the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromocyclopentene can be synthesized through the bromination of cyclopentene. One common method involves the addition of bromine (Br2) to cyclopentene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature and yields this compound as the major product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of hydrobromic acid (HBr) and cyclopentene under controlled conditions. The reaction is carried out in a reactor where the temperature and pressure are carefully monitored to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromocyclopentene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclopentadiene.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products:

    Substitution: Cyclopentanol, cyclopentylamine.

    Elimination: Cyclopentadiene.

    Addition: 1,2-Dibromocyclopentane.

Scientific Research Applications

4-Bromocyclopentene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It serves as a building block for the preparation of polymers and advanced materials.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules and drug candidates.

    Chemical Biology: It is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Bromocyclopentene in chemical reactions involves the reactivity of the bromine atom and the double bond in the cyclopentene ring. The bromine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved.

Comparison with Similar Compounds

    Cyclopentene: Lacks the bromine substituent, making it less reactive in substitution reactions.

    4-Chlorocyclopentene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    Cyclopentadiene: Contains two double bonds, making it more reactive in Diels-Alder reactions.

Uniqueness of 4-Bromocyclopentene: this compound is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and elimination reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-bromocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKPXSIBMKNXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310242
Record name Cyclopentene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781-66-4
Record name NSC223057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromocyclopentene
Reactant of Route 2
Reactant of Route 2
4-Bromocyclopentene
Reactant of Route 3
Reactant of Route 3
4-Bromocyclopentene
Reactant of Route 4
Reactant of Route 4
4-Bromocyclopentene
Reactant of Route 5
Reactant of Route 5
4-Bromocyclopentene
Reactant of Route 6
4-Bromocyclopentene
Customer
Q & A

Q1: What is a potential issue encountered during the synthesis of 4-Bromocyclopentene from cyclopentadiene dibromide?

A1: One study [] specifically cautions against potential issues arising during the synthesis of this compound via hydride reduction of cyclopentadiene dibromide. While the exact nature of the precaution isn't detailed in the abstract, it suggests potential side reactions or undesired product formation. This highlights the importance of carefully controlled reaction conditions during synthesis.

Q2: Are there alternative synthesis routes for this compound?

A2: Yes, one of the papers [] describes the synthesis of this compound through a two-step process. First, 3,5-Dibromocyclopentene undergoes hydride reduction. The resulting product then undergoes unassisted hydrolysis to yield this compound. This suggests that focusing on alternative synthetic pathways can be crucial for obtaining the desired product with higher purity and yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.